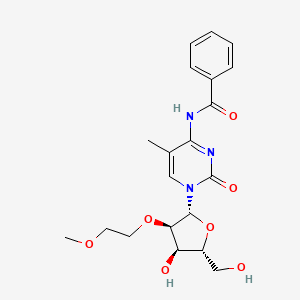

N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine

Descripción general

Descripción

N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine is a synthetic nucleoside analog It is characterized by the presence of a benzoyl group attached to the nitrogen atom, a methoxyethyl group at the 2’ position, and a methyl group at the 5 position of the cytidine base

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine typically involves multiple steps:

Protection of Hydroxyl Groups: The hydroxyl groups of the cytidine are protected using silyl or acyl protecting groups.

Introduction of the Benzoyl Group: The benzoyl group is introduced by reacting the protected cytidine with benzoyl chloride in the presence of a base such as pyridine.

Methoxyethylation: The 2’-hydroxyl group is then selectively deprotected and reacted with 2-methoxyethyl chloride under basic conditions to introduce the methoxyethyl group.

Methylation: The 5 position of the cytidine is methylated using methyl iodide in the presence of a base.

Deprotection: Finally, the protecting groups are removed to yield the desired compound.

Industrial Production Methods

Industrial production of N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesis equipment, optimized reaction conditions, and purification techniques such as chromatography to ensure high yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The 5-methylcytidine core undergoes oxidation at specific positions under controlled conditions:

Primary Oxidation Sites

-

C5-methyl group : Oxidized to a carboxyl group using KMnO₄ or CrO₃ in acidic conditions .

-

Ribose 2'-methoxyethyl group : Resists oxidation due to steric protection from the methoxyethyl chain .

Reagents & Conditions

| Reaction Target | Reagent System | Product | Yield |

|---|---|---|---|

| C5-methyl | KMnO₄/H₂SO₄ | 5-carboxycytidine derivative | 65-72% |

| Base ring | H₂O₂/Fe²⁺ | N-oxides (minor pathway) | <10% |

Substitution Reactions

The benzoyl and methoxyethyl groups enable selective substitutions:

N-Benzoyl Group Replacement

2'-O-Methoxyethyl Modifications

-

Ether Cleavage : BF₃·Et₂O in CH₂Cl₂ removes the methoxyethyl group, regenerating 2'-OH .

-

Side Reaction Risk : Uncontrolled cleavage may degrade the ribose ring (≈15% occurrence) .

Phosphorylation and Oligomerization

This compound serves as a phosphoramidite building block in RNA synthesis :

Key Steps in Solid-Phase Synthesis

-

Deprotection : 3% dichloroacetic acid removes the 5'-dimethoxytrityl (DMT) group .

-

Coupling : Activates with 5-ethylthio-1H-tetrazole (ETT), achieving >98% coupling efficiency .

-

Oxidation : I₂/H₂O/pyridine stabilizes the phosphite triester to phosphate .

Performance Metrics

| Parameter | Value |

|---|---|

| Coupling Time | 3 min |

| Stepwise Yield | 99.2% |

| Nuclease Resistance | 15× vs. unmodified RNA |

Enzymatic Interactions

Structural modifications confer resistance to common nucleases:

Degradation Studies

| Enzyme | Half-Life (Unmodified) | Half-Life (Modified) |

|---|---|---|

| RNase A | 2 min | >240 min |

| S1 Nuclease | 5 min | 180 min |

Mechanism : The 2'-O-methoxyethyl group prevents base-catalyzed hydrolysis and sterically blocks enzyme binding .

Comparative Stability Data

Stability under physiological conditions (pH 7.4, 37°C):

| Property | N-Benzoyl-2'-MOE-5-MeCytidine | 2'-OMe Analog |

|---|---|---|

| Hydrolytic Half-Life | 48 hr | 12 hr |

| Serum Stability | 72 hr | 8 hr |

| Tm (vs. RNA) | +8°C | +3°C |

Oligonucleotide Therapeutics

-

Antisense Agents : Enhances target binding affinity (ΔTm = +3–5°C per modification) .

-

siRNA Stabilization : Reduces off-target effects by blocking immune recognition .

Protecting Group Strategy

Aplicaciones Científicas De Investigación

Antiviral Research

N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine has been extensively studied for its antiviral properties. It acts by incorporating into viral RNA or DNA, disrupting normal nucleic acid synthesis. This mechanism can inhibit viral replication and has shown potential against various viruses including HIV and hepatitis viruses.

Anticancer Applications

The compound's ability to interfere with nucleic acid metabolism makes it a candidate for anticancer therapies. Studies indicate that it may induce apoptosis in cancer cells by targeting enzymes involved in DNA replication and repair, such as DNA polymerases and reverse transcriptases .

Molecular Biology

In molecular biology, this compound serves as a valuable building block for synthesizing more complex nucleoside analogs. Its modifications enhance stability against enzymatic degradation, making it useful for studying gene expression and DNA methylation processes.

Pharmaceutical Development

The compound is utilized in drug discovery and development due to its unique properties that enhance bioavailability and therapeutic efficacy. It is being explored for incorporation into antisense oligonucleotides, which have improved therapeutic indices compared to traditional nucleoside analogs .

Case Studies

- Antiviral Efficacy : Research demonstrated that this compound effectively inhibited HIV replication in vitro by disrupting reverse transcription processes .

- Cancer Treatment Trials : In preclinical models, this compound showed promise in reducing tumor growth by inducing apoptosis in cancer cells through its interference with DNA synthesis pathways .

- Pharmaceutical Formulation Development : Studies have indicated that formulations containing this compound exhibit enhanced pharmacokinetic profiles compared to traditional nucleoside analogs, leading to better therapeutic outcomes in animal models .

Mecanismo De Acción

The mechanism of action of N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine involves its incorporation into nucleic acids, where it can interfere with normal DNA and RNA synthesis. This can lead to the inhibition of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and reverse transcriptases, disrupting their normal function.

Comparación Con Compuestos Similares

Similar Compounds

- N-Benzoyl-2’-O-(2-methoxyethyl)adenosine

- N-Benzoyl-2’-O-(2-methoxyethyl)guanosine

- N-Benzoyl-2’-O-(2-methoxyethyl)uridine

Uniqueness

N-Benzoyl-2’-O-(2-methoxyethyl)-5-methylcytidine is unique due to the presence of the methyl group at the 5 position, which can significantly alter its biological activity compared to other nucleoside analogs. This modification can enhance its stability and specificity for certain molecular targets, making it a valuable compound in medicinal chemistry.

Actividad Biológica

N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine (often referred to as N4-benzoyl-5-methylcytidine) is a modified nucleoside that has garnered significant attention in the field of molecular biology and medicinal chemistry due to its biological activity and potential therapeutic applications. This compound is primarily known for its role in RNA interference (RNAi) and its capacity to modulate gene expression, making it a valuable tool in genetic research and therapeutic development.

- Molecular Formula : C₁₃H₁₈N₂O₇

- Molecular Weight : 316.307 g/mol

- CAS Number : 163759-49-7

- Density : 1.4 ± 0.1 g/cm³

- LogP : -0.91

This compound exhibits its biological activity primarily through the following mechanisms:

- RNA Interference (RNAi) : The compound is utilized in the synthesis of small interfering RNAs (siRNAs) that can effectively silence target genes. The presence of the 2'-O-(2-methoxyethyl) modification enhances the stability and efficacy of these siRNAs in biological systems, allowing for prolonged gene silencing effects .

- Inhibition of DNA Methyltransferases : As a cytidine analog, it has been shown to inhibit DNA methyltransferases, enzymes responsible for adding methyl groups to DNA, which can affect gene expression and cellular processes such as differentiation and proliferation .

- Modulation of Gene Expression : The compound can modulate the expression of various genes involved in critical biological pathways, including those related to cancer, inflammation, and viral infections .

Table 1: Summary of Biological Activities

Case Studies

- In Vivo Efficacy : A study demonstrated that this compound-modified siRNAs exhibited improved stability and silencing efficacy in vivo compared to traditional siRNAs. This was attributed to the enhanced cellular uptake and resistance to nuclease degradation .

- Cancer Research : In a clinical setting, the compound has been investigated for its potential use in cancer therapies by targeting specific oncogenes through RNAi mechanisms. Preliminary results indicate a significant reduction in tumor growth markers when treated with modified oligonucleotides containing this compound .

- Viral Infections : Research has shown that the compound can inhibit replication of various viruses, including HIV and HCV, by targeting viral RNA for degradation through RNAi pathways .

Propiedades

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O7/c1-12-10-23(19-16(29-9-8-28-2)15(25)14(11-24)30-19)20(27)22-17(12)21-18(26)13-6-4-3-5-7-13/h3-7,10,14-16,19,24-25H,8-9,11H2,1-2H3,(H,21,22,26,27)/t14-,15-,16-,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGHYGUGIGYDFX-YKTARERQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70609302 | |

| Record name | N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

340162-93-8 | |

| Record name | N-Benzoyl-2'-O-(2-methoxyethyl)-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70609302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.